2-[(R)-2-Pyrrolidinyl]indan-2-ol is a chiral compound that belongs to the class of indan derivatives, which are characterized by their unique bicyclic structure. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules. The compound is particularly notable for its pyrrolidine moiety, which is often found in various pharmacologically active compounds.
This compound can be classified under:
The synthesis of 2-[(R)-2-Pyrrolidinyl]indan-2-ol can be accomplished through several methods. One prominent approach involves the use of azomethine ylides in [3+2]-cycloaddition reactions. This method allows for the formation of pyrrolidine derivatives from suitable precursors under specific reaction conditions .
The molecular structure of 2-[(R)-2-Pyrrolidinyl]indan-2-ol consists of an indan core with a hydroxyl group and a pyrrolidine substituent. The stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity.
This structure highlights the connectivity between the indan and pyrrolidine rings, along with the hydroxyl functional group.
The compound can undergo various chemical reactions typical for alcohols and amines, such as:
For example, oxidation can be performed using reagents like chromium trioxide or potassium permanganate under acidic conditions, leading to the formation of ketones from the hydroxyl group .
The mechanism of action for compounds like 2-[(R)-2-Pyrrolidinyl]indan-2-ol often involves interaction with specific biological targets, such as receptors or enzymes. The presence of the pyrrolidine ring may enhance binding affinity due to conformational flexibility.
Studies suggest that such compounds may exhibit effects on neurotransmitter systems or act as enzyme inhibitors, contributing to their potential therapeutic effects .
The applications of 2-[(R)-2-Pyrrolidinyl]indan-2-ol include:
The pyrrolidine-indanol hybrid scaffold represents a strategic innovation in medicinal chemistry, merging the three-dimensional structural advantages of saturated nitrogen heterocycles with the planar aromatic profile of indane derivatives. The discovery of such hybrids traces back to efforts aimed at enhancing molecular complexity and spatial coverage in drug design, particularly for central nervous system (CNS) and oncology targets. The pyrrolidine ring, a core component of numerous natural alkaloids and pharmaceuticals (e.g., the antihistamine clemastine and the anticholinergic procyclidine), was identified early for its ability to improve pharmacokinetic properties such as solubility and membrane permeability [1] [6]. Indanol scaffolds, conversely, contributed rigid aromatic frameworks favorable for π-stacking interactions with biological targets.
The integration of these moieties accelerated in the 2010s with advances in stereoselective synthesis. For instance, microwave-assisted techniques enabled efficient construction of chiral pyrrolidine-indane hybrids, bypassing traditional linear synthetic routes [1]. This convergence addressed limitations in flat, two-dimensional drug candidates by introducing sp³-hybridized carbons and chiral centers, which enhanced binding specificity to enantioselective proteins [6]. Early applications focused on neurological disorders, leveraging the scaffold’s ability to cross the blood-brain barrier. Subsequent research diversified into anticancer agents, where derivatives demonstrated efficacy in inhibiting tumor migration and invasion pathways [3] [6].
2-[(R)-2-Pyrrolidinyl]indan-2-ol exemplifies the pharmacological advantages of hybrid scaffolds. Its structure combines:
Table 1: Physicochemical Properties of Key Structural Elements
Parameter | Pyrrolidine Ring | Indan-2-ol Unit |
---|---|---|
Polar Surface Area (Ų) | 16.46 | 20.23 |
LogP | 0.46 | 1.98 |
Chiral Centers | 1 (C2) | 1 (C2) |
Dipole Moment (D) | 1.41 | 2.10 |
This synergy enhances three-dimensional coverage and molecular diversity. The pyrrolidine’s nitrogen atom lowers lipophilicity (LogP = 0.46 vs. 1.98 for indan-2-ol), improving aqueous solubility. Simultaneously, the indan system’s aromaticity facilitates stacking with enzyme hydrophobic pockets, as observed in hepsin inhibitors for prostate cancer [3] [6]. The compound’s (R)-stereochemistry further optimizes interactions with chiral biological targets—e.g., enantioselective binding to serine proteases or G-protein-coupled receptors [1] [6].
The systematic naming 2-[(R)-2-Pyrrolidinyl]indan-2-ol adheres to IUPAC guidelines:
Stereochemical classification requires R/S nomenclature (Cahn-Ingold-Prelog rules) due to chiral centers at both the pyrrolidine C2 and indan C2 positions. For the pyrrolidine moiety:1. Assign priorities:- N1 (highest, atomic number 7)- C5 (secondary carbon)- C3 (secondary carbon)- H (lowest)2. Orient the lowest priority group (H) away from the viewer.3. Trace the sequence N1→C5→C3: A clockwise path denotes R-configuration.
Table 2: Stereochemical Descriptors of Key Asymmetric Centers
Chiral Center | Attached Groups | Priority Order | Configuration |
---|---|---|---|
Pyrrolidine C2 | N1, C5, C3, H | N1 > C5 > C3 > H | R |
Indan C2 | C1, C3, OH, pyrrolidinyl | OH > pyrrolidinyl > C3 > C1 | R or S (context-dependent) |
The compound’s biological activity is exquisitely sensitive to stereochemistry. For example, the (R)-enantiomer may exhibit superior affinity for a target protein compared to the (S)-form due to complementary three-dimensional binding—a phenomenon documented in FDA guidance requiring stereoisomer characterization [1] [5] [6]. X-ray crystallography or chemical correlation typically validates absolute configuration, as optical rotation alone is unreliable [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3